molecular formula C15H18ClN5O B10866844 4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine

4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B10866844
M. Wt: 319.79 g/mol
InChI Key: ZSPXHIUVYNYAIB-UHFFFAOYSA-N
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Description

4-Chloro-6-[4-(2-methoxyphenyl)piperazino]-2-pyrimidinamine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a piperazine ring attached to a pyrimidine core. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-[4-(2-methoxyphenyl)piperazino]-2-pyrimidinamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts . These reactions are usually carried out under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in industrial settings to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[4-(2-methoxyphenyl)piperazino]-2-pyrimidinamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents such as hydrogen peroxide for oxidation reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group. Coupling reactions can produce biaryl compounds with extended conjugation and potential biological activity.

Scientific Research Applications

4-Chloro-6-[4-(2-methoxyphenyl)piperazino]-2-pyrimidinamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-6-[4-(2-methoxyphenyl)piperazino]-2-pyrimidinamine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in regulating vascular tone and neurotransmission . The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, including vasodilation and modulation of neurotransmitter release.

Comparison with Similar Compounds

4-Chloro-6-[4-(2-methoxyphenyl)piperazino]-2-pyrimidinamine can be compared with other similar compounds, such as:

These compounds share structural similarities, particularly the presence of the piperazine ring and aromatic substituents. 4-chloro-6-[4-(2-methoxyphenyl)piperazino]-2-pyrimidinamine is unique in its specific substitution pattern and the presence of the pyrimidine core, which may confer distinct pharmacological properties and applications.

Properties

Molecular Formula

C15H18ClN5O

Molecular Weight

319.79 g/mol

IUPAC Name

4-chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C15H18ClN5O/c1-22-12-5-3-2-4-11(12)20-6-8-21(9-7-20)14-10-13(16)18-15(17)19-14/h2-5,10H,6-9H2,1H3,(H2,17,18,19)

InChI Key

ZSPXHIUVYNYAIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC(=N3)N)Cl

Origin of Product

United States

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